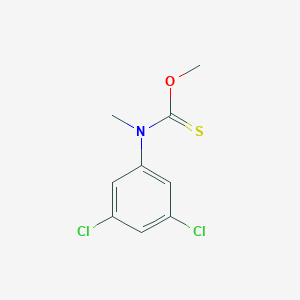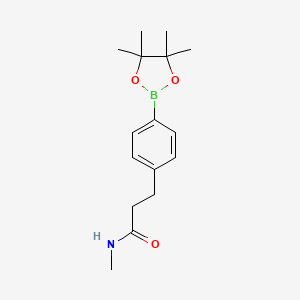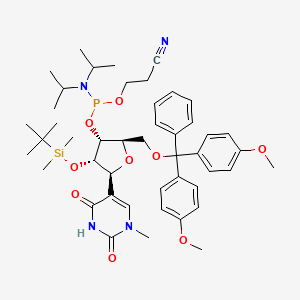
DMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its ability to enhance the stability and functionality of RNA molecules. The compound is characterized by the presence of a dimethoxytrityl (DMT) group, a tert-butyldimethylsilyl (TBDMS) group, and a phosphoramidite moiety, which collectively contribute to its unique properties .
准备方法
The synthesis of DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite involves several key steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using the DMT and TBDMS groups. This step is crucial to prevent unwanted reactions during subsequent steps.
Phosphitylation: The protected nucleoside is then reacted with a phosphitylating reagent, such as diisopropylamino cyanoethoxy phosphine, to introduce the phosphoramidite group.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial production methods typically involve scaling up these synthetic routes while maintaining stringent control over reaction conditions to ensure consistency and quality of the final product.
化学反应分析
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Deprotection: The DMT and TBDMS groups can be removed under acidic and basic conditions, respectively. For instance, the DMT group is typically removed using trichloroacetic acid, while the TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Coupling Reactions: The phosphoramidite group can react with hydroxyl groups of other nucleosides to form phosphodiester bonds, which are essential for the synthesis of RNA oligonucleotides
科学研究应用
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of RNA oligonucleotides, which are essential for studying RNA structure and function.
Biology: The compound is used in the development of small interfering RNA (siRNA) and other RNA-based therapeutics, which are used to silence specific genes.
Medicine: It is used in the development of RNA-based vaccines and other therapeutic agents.
Industry: The compound is used in the production of high-fidelity RNA oligonucleotides for various industrial applications .
作用机制
The mechanism of action of DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite involves its incorporation into RNA oligonucleotides. The compound enhances the stability and functionality of RNA molecules by protecting the hydroxyl groups and facilitating the formation of phosphodiester bonds. The molecular targets and pathways involved include the RNA synthesis machinery and the RNA-induced silencing complex (RISC), which are essential for gene silencing and other RNA-based processes .
相似化合物的比较
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite is unique due to its combination of protective groups and the phosphoramidite moiety. Similar compounds include:
DMT-2’-O-TBDMS-rU Phosphoramidite: This compound is similar but lacks the methyl group on the pseudouridine.
DMT-2’-O-TBDMS-rC (ac) Phosphoramidite: This compound has an acetyl group instead of a methyl group.
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite: This compound is another variant with a different protective group arrangement
These compounds share similar applications but differ in their specific chemical properties and protective group arrangements, which can influence their stability and reactivity.
属性
分子式 |
C46H63N4O9PSi |
|---|---|
分子量 |
875.1 g/mol |
IUPAC 名称 |
3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41-,42+,60?/m1/s1 |
InChI 键 |
ZDZLHJPETUXZJT-NSASEYFNSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)

![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
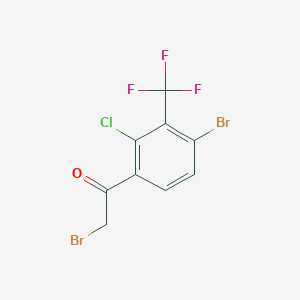


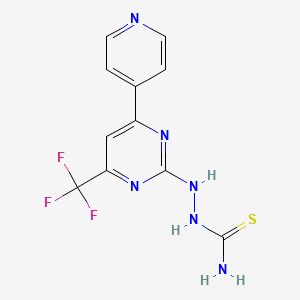
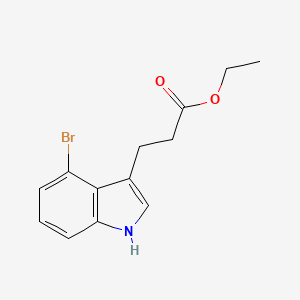
![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
